molecular formula C12H18N2 B1378009 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1384429-54-2

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B1378009
CAS No.: 1384429-54-2
M. Wt: 190.28 g/mol
InChI Key: ODVFFHXGAPVFAD-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine with an appropriate ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction reactions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially reduced benzodiazepine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzodiazepine analogs.

Scientific Research Applications

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Researchers study its interactions with biological targets to understand its pharmacological properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for targeted research into its specific effects and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFFHXGAPVFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C2=CC=CC=C2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 2
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 3
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 4
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 5
Reactant of Route 5
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 6
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

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